9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane

Stereochemistry Asymmetric Synthesis Chiral Building Blocks

9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane (CAS 2291-58-9) is the (1S,5S)-configured, N-benzyl-protected bridged bicyclic ketone that delivers unmatched stereochemical rigidity for neuroscience research. Its optimal XLogP3 (2.2) and defined (1S,5S) stereochemistry enable direct reductive amination to enantiomerically pure D3 receptor ligands (Ki ~0.5 nM) without chiral resolution. The N-benzyl group provides a unique steric/electronic balance unattainable with N-methyl or N-Boc analogs. With ≥97% purity and room-temperature stability, it is ready for fragment-based screening, sigma-2 (σ2) selective ligand elaboration, and PET imaging probe development.

Molecular Formula C15H19NO
Molecular Weight 229.32 g/mol
Cat. No. B7972113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane
Molecular FormulaC15H19NO
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESC1CC2CC(=O)CC(C1)N2CC3=CC=CC=C3
InChIInChI=1S/C15H19NO/c17-15-9-13-7-4-8-14(10-15)16(13)11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2/t13-,14-/m0/s1
InChIKeyBVEFCNSLJKPSEA-KBPBESRZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane – Bridged Bicyclic Ketone with Defined Stereochemistry for CNS Scaffold Synthesis


9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane (CAS 2291-58-9) is a bridged bicyclic ketone featuring a 9-azabicyclo[3.3.1]nonane core bearing an N-benzyl substituent and a 3-oxo group. The rigid bicyclic framework confers a defined stereochemistry, specifically the (1S,5S) configuration in the commercially available form [1]. This compound serves as a versatile synthetic building block for generating pharmacologically active azabicyclic derivatives, including dopamine receptor ligands and sigma receptor modulators [2]. Its molecular formula is C15H19NO, with a molecular weight of 229.32 g/mol, and it typically appears as an off-white solid [1].

9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane – Why Generic Substitution of This Scaffold Is Not Straightforward


Generic substitution of 9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane with other azabicyclic ketones or structurally similar scaffolds is precluded by significant differences in stereochemical rigidity, N-substituent electronic effects, and downstream synthetic compatibility. The (1S,5S) configuration of the commercial product defines the spatial orientation of the bridgehead nitrogen and carbonyl group, which directly influences the stereochemical outcome of subsequent reductions or alkylations [1]. Furthermore, the N-benzyl group provides a distinct balance of steric bulk and electronic character compared to smaller N-alkyl (e.g., methyl) or N-protecting (e.g., Boc) groups, affecting both reaction kinetics and the pharmacological profile of derived ligands [2]. Simply interchanging with a 9-methyl or N-Boc analog, for example, would alter the lipophilicity (XLogP3) and hydrogen bonding capacity of the core, potentially disrupting binding affinity or selectivity in target biological assays [3].

9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane – Quantitative Differentiation Data for Procurement Decisions


Defined (1S,5S) Stereochemistry Differentiates from Racemic or Alternative Azabicyclic Scaffolds

The commercially available 9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane is supplied with a defined (1S,5S) stereochemical configuration [1]. This contrasts with the racemic mixtures often encountered in alternative azabicyclic scaffolds such as 9-methyl-9-azabicyclo[3.3.1]nonane derivatives, which lack chiral resolution [2]. The precise stereochemistry of this compound ensures consistent enantiomeric purity for downstream asymmetric transformations, whereas racemic starting materials would require costly and time-consuming chiral separation steps.

Stereochemistry Asymmetric Synthesis Chiral Building Blocks

Commercial Purity Grade (97%) Enables Direct Use in Fragment-Based Drug Discovery

Multiple vendors supply 9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane at a minimum purity of 97% . This high purity specification differentiates it from many other complex heterocyclic building blocks that are often offered at lower purities (e.g., 95% or 90%), requiring further purification before use in sensitive assays. The 97% grade ensures minimal interference from impurities during biochemical screening, making the compound directly suitable for fragment-based drug discovery (FBDD) libraries .

Chemical Purity High-Throughput Screening Fragment Libraries

Solid Physical Form and Room Temperature Stability Simplify Inventory Management

9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane is supplied as an off-white solid that can be stored at room temperature . This contrasts with related 9-azabicyclo[3.3.1]nonane derivatives bearing free amine or hydroxyl groups, which often require cold storage or inert atmospheres to prevent degradation [1]. The solid form facilitates accurate weighing and long-term compound management, reducing logistical burdens associated with volatile or hygroscopic liquids.

Stability Storage Compound Management

XLogP3 of 2.2 Enables Blood-Brain Barrier Permeability Predictions for CNS Applications

The computed XLogP3 value for 9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane is 2.2 [1]. This lipophilicity falls within the optimal range (1–3) for central nervous system (CNS) drug candidates, suggesting potential for blood-brain barrier (BBB) penetration. In contrast, the more polar 9-Boc-3-oxo-9-azabicyclo[3.3.1]nonane (which lacks a benzyl group) would exhibit a lower XLogP, potentially limiting CNS availability [2]. The N-benzyl substituent thus provides a favorable balance of lipophilicity for CNS-targeted applications.

Lipophilicity CNS Penetration ADME Properties

Versatile Synthetic Handle: Ketone Group Enables Direct Reductive Amination or Grignard Addition

The 3-oxo group in 9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane serves as a versatile synthetic handle, allowing direct reductive amination to yield 3-amino derivatives or Grignard addition to introduce new carbon substituents [1]. This is a distinct advantage over the corresponding 3-hydroxy analogs (e.g., endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol), which require activation (e.g., tosylation) before nucleophilic substitution [2]. The ketone functionality thus provides a more convergent synthetic entry point for generating diverse chemical libraries.

Synthetic Versatility Reductive Amination C-C Bond Formation

High Dopamine D3 Receptor Affinity in Derived Benzamides (Ki = 0.5 nM) Implies Privileged Scaffold for GPCR Ligands

While 9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane itself is a synthetic intermediate, its derived benzamide analogs exhibit exceptionally high affinity for the dopamine D3 receptor. For instance, a 2,3-dimethoxy-5-iodo benzamide derivative bearing the 9-benzyl-9-azabicyclo[3.3.1]nonan-3β-yl core displayed a Ki of 0.5 nM for human D3 receptors in competition binding assays [1]. In contrast, structurally related tropane-based ligands (e.g., cocaine analogs) show much weaker affinity (Ki = 2–14 μM) at the dopamine transporter [2]. The azabicyclic core, therefore, imparts a privileged geometry for high-affinity GPCR interactions, positioning this ketone as a strategic starting material for developing potent CNS ligands.

Dopamine Receptors GPCR Ligands Binding Affinity

9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane – Targeted Application Scenarios Derived from Differentiation Evidence


Asymmetric Synthesis of CNS-Penetrant Dopamine D3 Receptor Ligands

The defined (1S,5S) stereochemistry and optimal XLogP3 (2.2) of 9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane [1] make it an ideal starting material for constructing enantiomerically pure benzamide derivatives targeting dopamine D3 receptors. The ketone functionality allows for direct reductive amination to install a 3β-amino group, which can then be acylated to yield high-affinity D3 ligands (Ki as low as 0.5 nM) [2]. This approach circumvents the need for chiral resolution and provides a direct route to brain-penetrant GPCR modulators for neuroscience research.

Fragment-Based Drug Discovery (FBDD) Library Expansion

With a commercial purity of ≥97% and a rigid, three-dimensional bicyclic scaffold, 9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane is well-suited for inclusion in fragment libraries targeting challenging protein-protein interactions or CNS receptors . Its room-temperature stability and solid physical form facilitate automated compound management and high-throughput screening without pre-purification, accelerating hit identification workflows.

Synthesis of Sigma-2 Receptor Selective Probes

The 9-benzyl-9-azabicyclo[3.3.1]nonane core has been shown to confer moderate selectivity for sigma-2 (σ2) over sigma-1 (σ1) receptors when elaborated into phenylcarbamate derivatives [3]. The ketone group of 9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane provides a convenient handle for introducing the carbamate moiety after reduction to the corresponding alcohol, enabling the preparation of σ2-selective ligands for oncology and neuroscience imaging applications.

Development of PET Imaging Agents for Dopamine Receptors

Derivatives of 9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane, such as 18F-labeled benzamides, have demonstrated favorable in vivo properties for positron emission tomography (PET) imaging of dopamine D2/D3 receptors [4]. Procurement of the ketone precursor allows for the synthesis of cold reference standards and radiolabeling precursors, supporting the development of next-generation CNS imaging probes.

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